molecular formula C20H12Cl2N2O B15157803 4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- CAS No. 687639-17-4

4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl-

Cat. No.: B15157803
CAS No.: 687639-17-4
M. Wt: 367.2 g/mol
InChI Key: SJPCGBUZTDSZLO-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- is a heterocyclic organic compound. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of a quinazolinone core with chloro and phenyl substituents, making it a valuable molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzamide with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 6-chloro-2-phenyl-: Lacks the 4-chlorophenyl substituent.

    4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-phenyl-: Lacks the 6-chloro substituent.

    4(3H)-Quinazolinone, 6-chloro-3-phenyl-2-phenyl-: Lacks the 4-chlorophenyl substituent.

Uniqueness

The presence of both chloro and phenyl substituents in 4(3H)-Quinazolinone, 6-chloro-3-(4-chlorophenyl)-2-phenyl- imparts unique chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

687639-17-4

Molecular Formula

C20H12Cl2N2O

Molecular Weight

367.2 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H12Cl2N2O/c21-14-6-9-16(10-7-14)24-19(13-4-2-1-3-5-13)23-18-11-8-15(22)12-17(18)20(24)25/h1-12H

InChI Key

SJPCGBUZTDSZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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